REACTION_CXSMILES
|
[C:1](OC(OCCCC)=O)(OCCCC)=[O:2].[CH:16]([NH:19][CH2:20][CH2:21][OH:22])([CH3:18])[CH3:17].C(O)(=O)[CH2:24][C:25]([CH2:30]C(O)=O)([C:27](O)=O)[OH:26]>O1CCCC1>[C:25]([O:26][C:1]([N:19]([CH2:20][CH2:21][OH:22])[CH:16]([CH3:18])[CH3:17])=[O:2])([CH3:24])([CH3:27])[CH3:30]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C(=O)(OCCCC)OC(=O)OCCCC
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NCCO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with ethyl acetate (500 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine (500 ml)
|
Type
|
CUSTOM
|
Details
|
Ethyl acetate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained oily matter was purified by silica gel column chromatography (mobile phase: hexane/ethyl acetate=1/1)
|
Type
|
CUSTOM
|
Details
|
to give 24.0 g (quantitatively) of the target compound
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(C)C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |